molecular formula C3H9N B117126 Isopropyl-d7-amine CAS No. 106658-09-7

Isopropyl-d7-amine

Cat. No.: B117126
CAS No.: 106658-09-7
M. Wt: 66.15 g/mol
InChI Key: JJWLVOIRVHMVIS-YYWVXINBSA-N
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Description

Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is a deuterated form of isopropylamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula for this compound is CD3CD(NH2)CD3, and it has a molecular weight of 66.15. This compound is commonly used in various scientific research applications due to its unique properties .

Mechanism of Action

Target of Action

Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is an organic compound and an amine

Mode of Action

It’s suggested that this compound may act as a potential protease inhibitor . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. By inhibiting these enzymes, this compound could potentially regulate or alter protein metabolism within cells.

Biochemical Pathways

This compound is involved in numerous organic chemical reactions such as amide synthesis . In a study, it was found that when using isopropylamine as the amine donor, the equilibrium of the ω-transaminases reaction could be completely displaced by using a specific dehydrogenase in situ for removal of formed acetone . This suggests that this compound could potentially influence biochemical pathways involving transaminases, a group of enzymes critical in amino acid metabolism.

Result of Action

Given its potential role as a protease inhibitor , it could potentially influence protein metabolism within cells, leading to various downstream effects depending on the specific proteins and pathways involved.

Biochemical Analysis

Biochemical Properties

Isopropyl-d7-amine plays a significant role in biochemical reactions, particularly as a potential protease inhibitor . It interacts with various enzymes and proteins, including those involved in amide synthesis. The deuterium atoms in this compound can influence the kinetic isotope effect, thereby affecting the rate of biochemical reactions. This compound’s interactions with enzymes and proteins are crucial for understanding its role in metabolic processes and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amide synthesis and protease inhibition . This compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in this compound can affect metabolic flux and metabolite levels, providing valuable insights into the compound’s role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl-d7-amine can be synthesized through the deuteration of isopropylamine. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where isopropylamine is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic exchange reactions but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isopropyl-d7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl-d7-amine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Comparison with Similar Compounds

Isopropyl-d7-amine is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:

    Isopropylamine: The non-deuterated form, commonly used as a solvent and intermediate in chemical synthesis.

    Isopropyl-1,1,1,3,3,3-d6-amine: Another deuterated form with six deuterium atoms, used in similar applications but with different isotopic labeling patterns.

    1-Iodopropane-d7: A deuterated alkyl halide used in nucleophilic substitution reactions.

This compound’s uniqueness lies in its specific isotopic labeling, which makes it valuable for studies requiring precise isotopic tracing and kinetic isotope effects.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLVOIRVHMVIS-YYWVXINBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480336
Record name Isopropyl-d7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106658-09-7
Record name Isopropyl-d7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106658-09-7
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Synthesis routes and methods I

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Synthesis routes and methods II

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide (68 mg, 0.14 mmol) in ethanol (5.0 mL) is added pyridine (0.115 mL, 1.42 mmol) and O-methylhydroxylamine hydrochloride (118 mg, 1.42 mmol). The mixture is heated to 55° C. for 16 hours, cooled to ambient temperature, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with a gradient of 0 to 100% of hexane/ethyl acetate: 10% isopropyl amine to give the free base form of the title compound as a colorless oil. Dissolve this residue in dichloromethane (3 mL) and add 4 N HCl in dioxane (2 mL) and stir for 5 minutes. The solution is then concentrated to give the title compound as an off white solid (50 mg, 86%). ES/MS (m/e) 374.0 (M+H).
Name
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Synthesis routes and methods IV

Procedure details

To a solution of p-aminobenzenethiol (125 mg, 1 mmol) in methanol (1 ml) was added MMTS (94 μl, 1 mmol) in a single portion. The reaction was stirred at RT under N2. After 2 hr, the solution was loaded onto an SCX column and eluted with methanol, followed by 1M ammonia in methanol. The basic eluents were concentrated in vacuo to a yellow oil. Chromatography (1:1 hexanes:CH2Cl2 with 1% isopropylamine) yielded 39a (140 mg, 82%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3): δ 7.28 (d, J=8.6 Hz, 2H); 6.54 (d, J=8.6 Hz, 2H); 3.60 (broad s, 2H); 2.34 (s, 3H). Treatment with HCl/ether gave 5 mg of the HCl salt. Biological testing was performed on the acid salt. 1H NMR (400 MHz, d6-DMSO): δ 7.46 (broad s, 2H); 7.05 (broad s, 2H); 2.47 (s, 3H); 2.43 (s, 3H).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
1%
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl-d7-amine
Reactant of Route 2
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Reactant of Route 3
Isopropyl-d7-amine
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Isopropyl-d7-amine
Reactant of Route 6
Reactant of Route 6
Isopropyl-d7-amine

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